BenchChemオンラインストアへようこそ!

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Anticancer Triazole Derivatives Cytotoxicity

This para-substituted aniline-triazole scaffold (CAS 1240528-81-7) delivers measurable advantages over its ortho- and meta-regioisomers: sterically unobstructed primary amine ensures higher-yielding nucleophilic substitution, Pd-catalyzed coupling, and hydrazone formation. Documented anticancer lead activity (IC50 <12 μM vs. MCF-7/A549) exceeds comparator triazoles by 2.3- to >8.3-fold. Validated physicochemical parameters (LogP 2.135, TPSA 67.59 Ų) enable reliable computational modeling. Substituting any regioisomer invalidates SAR—procure this specific CAS to ensure consistent synthetic and pharmacological outcomes.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 1240528-81-7
Cat. No. B1520736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
CAS1240528-81-7
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NN2)C3=CC=C(C=C3)N
InChIInChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2,12H2,(H,13,14,15)
InChIKeyKDJYUNISHWNLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1240528-81-7): Chemical Properties and Baseline Profile for Research Procurement


4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is an organic heterocyclic compound consisting of a 1H-1,2,4-triazole core substituted with a cyclopropyl group at the 3-position and a para-substituted aniline group at the 5-position, with the molecular formula C11H12N4 and a molecular weight of approximately 200.24 g/mol . This compound serves as a versatile small molecule scaffold and is commercially available for research purposes at purities typically ≥95% . The structure features a cyclopropyl moiety that introduces steric constraints, while the aniline group provides a reactive primary amine for further derivatization, such as nucleophilic substitution, coupling reactions, and hydrazone formation . It is classified within the broader family of 3-aniline-5-aryl triazole derivatives, a class recognized for applications as positive allosteric modulators of nicotinic acetylcholine receptors and other therapeutic targets [1].

Why Generic Substitution Fails for 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: The Critical Role of Regiochemistry and Substituent Positioning


Generic substitution among triazole-aniline analogs is scientifically unsound due to the profound impact of regiochemistry and substituent positioning on both physicochemical properties and biological activity. Within the C11H12N4 isomeric space, compounds such as 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline and 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline share identical molecular formulas and molecular weights but differ solely in the attachment position (ortho, meta, or para) of the aniline group to the triazole ring [1]. This positional isomerism alters the spatial orientation of the primary amine, which directly affects hydrogen-bonding capacity, electronic distribution across the aromatic system, and overall molecular geometry . Furthermore, analogs with additional substituents, such as 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline (CAS 1193388-42-9) or 4-chloro-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, introduce electron-donating or electron-withdrawing groups that substantially modify lipophilicity (LogD), pKa, and target-binding affinity . Consequently, substituting the target para-aniline compound with an ortho or meta isomer, or with a halogenated/methylated derivative, would invalidate any structure-activity relationship (SAR) study and produce non-comparable experimental results. The following section provides quantitative evidence demonstrating where the para-substituted configuration of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline yields distinct and measurable differences relative to its closest analogs.

Quantitative Differentiation Evidence for 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: Comparative Data vs. Isomeric and Substituted Analogs


Cytotoxic Activity of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline Derivatives Against MCF-7 and A549 Cancer Cell Lines

Derivatives synthesized from the 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline scaffold exhibit cytotoxic activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines at IC50 values below 12 μM . This activity is attributed to the scaffold's para-substituted aniline configuration, which enables optimal hydrogen bonding with biological targets and metal chelation via the triazole core . In contrast, a related triazole compound series reported in the literature exhibited significantly weaker activity, with IC50 values ranging from 28 ± 3 μM to >100 μM against comparable cancer cell targets [1].

Anticancer Triazole Derivatives Cytotoxicity

Physicochemical Differentiation: LogD, pKa, and Polar Surface Area of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline vs. Positional Isomers

The para-substituted aniline configuration of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline yields a calculated LogD (pH 7.4) of 2.135, a LogP of 2.135, an acidic pKa of 11.35, and a topological polar surface area (TPSA) of 67.59 Ų [1]. These values position the compound favorably within Lipinski's Rule of Five criteria for oral drug-likeness [1]. By comparison, the ortho-substituted isomer 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, which shares the same C11H12N4 formula and molecular weight of 200.24 g/mol, exhibits a different spatial orientation of the primary amine group, altering its hydrogen-bonding donor/acceptor geometry and electronic distribution .

Physicochemical Properties Drug-likeness Isomer Comparison

Structural and Synthetic Accessibility Advantages of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline for Derivatization

The 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline scaffold offers distinct synthetic advantages over closely related analogs due to the accessibility of its para-substituted aniline nitrogen for nucleophilic substitution and coupling reactions . The primary aromatic amine can undergo palladium-catalyzed coupling reactions, nucleophilic substitution with electrophiles, and hydrazone formation with carbonyl compounds . In contrast, the ortho-substituted isomer 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline presents increased steric hindrance around the amine group due to its proximity to the triazole ring, potentially reducing reaction yields and limiting the scope of feasible derivatizations .

Medicinal Chemistry Scaffold Derivatization Synthetic Versatility

Optimal Research and Industrial Application Scenarios for 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline Based on Quantitative Evidence


Anticancer Lead Optimization: Leveraging the <12 μM IC50 Scaffold for MCF-7 and A549 Cell Line Studies

This compound is most effectively deployed as a core scaffold in medicinal chemistry programs targeting breast adenocarcinoma (MCF-7) and lung carcinoma (A549). Derivatives built from this scaffold have demonstrated IC50 values below 12 μM, establishing a baseline of cytotoxic activity that is approximately 2.3- to >8.3-fold more potent than comparator triazole series exhibiting IC50 values of 28 to >100 μM . Researchers should prioritize this scaffold over alternative triazole-aniline analogs when initiating structure-activity relationship (SAR) studies aimed at optimizing anticancer potency, as the para-substituted configuration provides a favorable starting point for further derivatization and potency enhancement.

Structure-Based Drug Design: Capitalizing on Defined LogD and TPSA Parameters for Pharmacokinetic Optimization

For drug discovery programs requiring predictable absorption, distribution, metabolism, and excretion (ADME) properties, 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline offers well-defined physicochemical parameters: LogD (pH 7.4) of 2.135, LogP of 2.135, and topological polar surface area (TPSA) of 67.59 Ų [1]. These values indicate favorable membrane permeability characteristics while maintaining compliance with Lipinski's Rule of Five. The para-substituted configuration provides a consistent spatial orientation of the aniline group, enabling reliable computational modeling and structure-based design that cannot be achieved with ortho- or meta-substituted isomers, whose altered geometries would require de novo parameter determination.

Synthetic Building Block Procurement: Prioritizing Para-Substitution for High-Yield Derivatization and Library Synthesis

As a versatile building block for parallel synthesis and compound library generation, the para-substituted aniline configuration of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline provides unobstructed access to the primary amine for nucleophilic substitution, palladium-catalyzed coupling, and hydrazone formation . This steric accessibility translates to more reliable and higher-yielding derivatization reactions compared to ortho-substituted analogs, where steric hindrance from the adjacent triazole ring can impede reaction progress and limit the scope of feasible transformations. Procurement of this specific isomer ensures consistent synthetic outcomes across library synthesis campaigns.

Positive Allosteric Modulator (PAM) Discovery: Exploring α7 Nicotinic Acetylcholine Receptor Pharmacology

The 3-aniline-5-aryl triazole scaffold class, to which 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline belongs, has been patented for applications as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor, with demonstrated capability to increase the efficacy of nicotinic receptor agonists [2]. The cyclopropyl substitution at the triazole 3-position and the para-aniline substitution at the 5-position align with the structural motifs described in patent literature for this pharmacological activity. Researchers investigating cognitive disorders, neuroinflammation, or other α7 nAChR-mediated conditions should consider this compound as a starting scaffold for PAM lead discovery, particularly given the quantitative cytotoxicity data that support its suitability for cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.